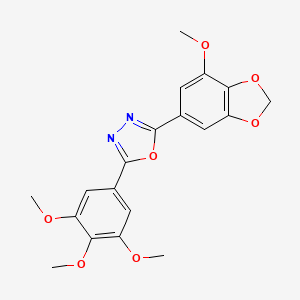![molecular formula C18H12BrN3O4 B11463734 5-bromo-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B11463734.png)
5-bromo-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a furan ring, a bromine atom, and an oxazolo[4,5-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)FURAN-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Oxazolo[4,5-b]pyridine Moiety: This step involves the cyclization of a pyridine derivative with an appropriate oxazole precursor.
Coupling Reactions: The final step involves coupling the furan ring with the oxazolo[4,5-b]pyridine moiety under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, using oxidizing agents like PCC or KMnO4.
Reduction: Reduction reactions can target the bromine atom or the oxazolo[4,5-b]pyridine moiety using reducing agents like LiAlH4 or NaBH4.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under conditions such as nucleophilic aromatic substitution (SNAr).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Nucleophiles like amines, thiols, and conditions such as SNAr
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of dehalogenated products or reduced heterocycles
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes due to its structural similarity to natural substrates.
Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.
Medicine
Drug Development: The compound can serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Diagnostics: Potential use in diagnostic assays due to its unique chemical properties.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Polymer Science:
Mechanism of Action
The mechanism of action of 5-BROMO-N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The oxazolo[4,5-b]pyridine moiety is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-furancarboxamide: Similar structure but lacks the oxazolo[4,5-b]pyridine moiety.
N-(4-Hydroxy-3-methylphenyl)furan-2-carboxamide: Similar structure but lacks the bromine atom and oxazolo[4,5-b]pyridine moiety.
Uniqueness
The presence of the oxazolo[4,5-b]pyridine moiety and the bromine atom in 5-BROMO-N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)FURAN-2-CARBOXAMIDE makes it unique compared to other similar compounds
Properties
Molecular Formula |
C18H12BrN3O4 |
|---|---|
Molecular Weight |
414.2 g/mol |
IUPAC Name |
5-bromo-N-[4-hydroxy-3-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H12BrN3O4/c1-9-7-10(21-17(24)13-4-5-14(19)25-13)8-11(15(9)23)18-22-16-12(26-18)3-2-6-20-16/h2-8,23H,1H3,(H,21,24) |
InChI Key |
RIEFHLSUJRGEAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(O4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B11463657.png)
![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B11463660.png)

![methyl 4-(1-methyl-2,5-dioxo-4-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzoate](/img/structure/B11463668.png)
![Ethyl {[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetate](/img/structure/B11463675.png)
![N-(4-methoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11463678.png)
![8-(4-ethoxyphenyl)-1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11463682.png)

![17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B11463699.png)
![Methyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11463706.png)
![5-[3-(diethylamino)propyl]-13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11463707.png)
![4-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11463712.png)
![ethyl 7-methyl-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11463728.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-(3,4-dichlorophenyl)furan-2-carboxamide](/img/structure/B11463729.png)
